molecular formula C21H19NO3S B6501943 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide CAS No. 1351641-74-1

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide

Cat. No.: B6501943
CAS No.: 1351641-74-1
M. Wt: 365.4 g/mol
InChI Key: MLHUBKWPUMISCQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is a synthetic organic compound featuring a xanthene core fused with a carboxamide group. The xanthene scaffold (a tricyclic structure comprising two benzene rings bridged by an oxygen atom) is functionalized at the 9-position with a carboxamide moiety. The amide nitrogen is further substituted with a 2-hydroxy-2-(thiophen-2-yl)propyl chain, introducing both hydrophilic (hydroxyl) and heteroaromatic (thiophene) components.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-21(24,18-11-6-12-26-18)13-22-20(23)19-14-7-2-4-9-16(14)25-17-10-5-3-8-15(17)19/h2-12,19,24H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUBKWPUMISCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with an appropriate amine.

    Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is attached via a nucleophilic substitution reaction, where a halogenated propanol reacts with the xanthene carboxamide.

    Incorporation of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the hydroxypropyl chain, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to the xanthene core, which is known for its strong fluorescence. This makes it useful in imaging applications and as a marker in various biological assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiophene ring and the xanthene core can impart biological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also be explored for use in organic electronics and photonics.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The hydroxypropyl chain and the thiophene ring can facilitate binding to molecular targets, while the xanthene core can participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Carbazole Derivatives (e.g., Tetrahydrocarbazole-based Analogs)

Compounds such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide () replace the xanthene oxygen with a nitrogen-containing carbazole system. Key differences include:

  • Bioactivity : Patent data () highlight tetrahydrocarbazoles as bioactive scaffolds, but the xanthene derivative’s thiophene and hydroxyl groups may confer distinct solubility or receptor-binding profiles.
  • Synthetic Characterization : Both classes utilize IR, NMR, and mass spectrometry for structural validation, though carbazoles may exhibit distinct spectroscopic signatures due to N–H stretching and aromatic proton environments .
Thioxanthene Derivatives (e.g., Tiotixene)

Thioxanthene-based compounds like tiotixene () substitute xanthene’s oxygen with sulfur. Key comparisons:

  • Functional Groups : Tiotixene’s sulfonamide group differs from the carboxamide in the target compound, reducing hydrogen-bonding capacity but improving metabolic stability .

Substituent Modifications

Xanthene Carboxylate Esters (e.g., Diisopropylaminoethyl Xanthene-9-carboxylate Methobromide)

This quaternary ammonium derivative () shares the xanthene core but replaces the carboxamide with a carboxylate ester and a charged ammonium group. Key distinctions:

  • Solubility : The ionic nature of the methobromide enhances water solubility, whereas the target compound’s hydroxyl and thiophene groups balance hydrophilicity and aromatic interactions.
  • Applications : Quaternary ammonium derivatives often serve as surfactants or antimicrobial agents, contrasting with carboxamides’ typical roles in drug design .
Multi-Substituted Xanthene Carboxamides

N-[2-methoxy-4-(3-methoxy-4-(9H-xanthen-9-ylcarbonylamino)phenyl)phenyl]-9H-xanthene-9-carboxamide () features dual xanthene units and methoxy substituents. Comparisons include:

  • Steric Effects : Bulky methoxy groups may hinder rotational freedom, whereas the target compound’s thiophene and hydroxyl groups offer conformational flexibility.
  • Electronic Effects : Methoxy substituents donate electron density via resonance, while thiophene’s sulfur contributes to π-electron delocalization, affecting charge-transfer properties .

Research Findings and Implications

  • Thiophene Advantage : The thiophene moiety in the target compound may improve π-stacking interactions in receptor binding compared to phenyl or methoxy groups, as seen in analogous systems ().
  • Hydroxyl Group Impact : The 2-hydroxypropyl chain likely enhances aqueous solubility relative to purely alkyl or aromatic substituents, critical for bioavailability (inferred from and ).
  • Computational Insights : Density-functional theory (DFT) methods () could model electronic differences between xanthene and carbazole/thioxanthene cores, predicting reactivity or stability trends.

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